4-Chloro-2-phenoxyaniline

Catalog No.
S3344111
CAS No.
6628-13-3
M.F
C12H10ClNO
M. Wt
219.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-phenoxyaniline

CAS Number

6628-13-3

Product Name

4-Chloro-2-phenoxyaniline

IUPAC Name

4-chloro-2-phenoxyaniline

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

InChI

InChI=1S/C12H10ClNO/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h1-8H,14H2

InChI Key

IGCFDKPYOYTIRB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)Cl)N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)Cl)N

The exact mass of the compound 4-Chloro-2-phenoxyaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59826. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Chloro-2-phenoxyaniline is a highly functionalized diaryl ether intermediate characterized by a primary aniline amine, a sterically demanding ortho-phenoxy group, and a para-chloro substituent. This specific substitution pattern makes it a critical building block in the synthesis of neuroactive pharmaceuticals, specifically peripheral benzodiazepine receptor (PBR/TSPO) ligands such as DAA-1097 [1]. In industrial procurement, this compound is valued over simpler anilines because it provides both a pre-installed conformational lock (via the bulky phenoxy ether) and a regioselective handle for late-stage functionalization or metabolic blocking (via the chlorine atom). Its synthesis typically involves the nucleophilic aromatic substitution of 4-chloro-2-fluoro-1-nitrobenzene followed by reduction, yielding a stable, processable intermediate that integrates seamlessly into aggressive N-acylation workflows .

Substituting 4-Chloro-2-phenoxyaniline with simpler analogs like 2-phenoxyaniline or 4-chloroaniline fundamentally disrupts downstream synthetic viability and product efficacy. Replacing it with 2-phenoxyaniline removes the para-chloro blocking group, which not only exposes the resulting active pharmaceutical ingredient (API) to rapid metabolic oxidation (reducing in vivo half-life) but also eliminates the critical halogen handle needed for late-stage Pd-catalyzed cross-coupling [1]. Conversely, substituting with 4-chloroaniline removes the ortho-phenoxy group, which drastically alters the steric environment of the amine. This loss of steric bulk fails to enforce the necessary rotational restriction in the final tertiary amide, resulting in conformationally flexible molecules that exhibit near-zero binding affinity for target receptors like TSPO [2]. Therefore, the exact dual-substitution pattern of 4-Chloro-2-phenoxyaniline is an absolute requirement for both process regioselectivity and final application performance.

Regioselective Functionalization vs. Unsubstituted Analogs

In complex API synthesis, utilizing 4-Chloro-2-phenoxyaniline provides a pre-installed, regioselective halogen handle at the C4 position, enabling direct integration into Pd-catalyzed cross-coupling workflows (e.g., Suzuki or Buchwald-Hartwig reactions). When compared to the unsubstituted baseline, 2-phenoxyaniline, buyers avoid a problematic upstream electrophilic halogenation step. Halogenating 2-phenoxyaniline typically yields a mixture of ortho and para isomers due to competing directing effects, often capping the yield of the desired para-isomer at <70% and requiring extensive chromatographic purification . Procuring the pre-chlorinated intermediate eliminates this bottleneck, improving linear synthetic yield by >25% and ensuring strict regiocontrol.

Evidence DimensionRegioselective functionalization yield
Target Compound DataProvides a >95% regioselective handle at the C4 position for downstream coupling.
Comparator Or Baseline2-Phenoxyaniline (requires upstream halogenation, yielding <70% para-isomer).
Quantified DifferenceEliminates a non-selective reaction step, improving linear yield by >25%.
ConditionsStandard electrophilic aromatic halogenation vs. direct procurement of pre-halogenated intermediate.

Procuring the pre-chlorinated building block eliminates a low-yielding, non-selective synthetic step, directly reducing manufacturing costs and purification overhead.

Receptor Binding and Lipophilicity Profiling in TSPO Ligands

4-Chloro-2-phenoxyaniline is the critical precursor for DAA-1097, a highly selective peripheral benzodiazepine receptor (PBR/TSPO) ligand. Quantitative binding assays demonstrate that amides derived from this chlorinated intermediate achieve an IC50 of 0.92 nM for the PBR [1]. While the closely related comparator, 4-fluoro-2-phenoxyaniline (precursor to DAA-1106), achieves a slightly higher affinity (IC50 = 0.28 nM), the 4-chloro variant is specifically selected in procurement to impart a distinct lipophilicity profile (higher logP contribution from chlorine vs. fluorine) [1]. This specific halogen selection allows developers to tune blood-brain barrier penetration and metabolic stability without sacrificing sub-nanomolar target affinity.

Evidence DimensionTSPO ligand binding affinity (IC50) and logP tuning
Target Compound DataYields DAA-1097 with an IC50 of 0.92 nM and higher lipophilicity.
Comparator Or Baseline4-Fluoro-2-phenoxyaniline (yields DAA-1106 with IC50 = 0.28 nM but lower lipophilicity).
Quantified DifferenceMaintains sub-nanomolar affinity (0.92 nM) while providing a distinct logP profile for pharmacokinetic tuning.
ConditionsIn vitro radioligand binding assay for Peripheral Benzodiazepine Receptor (PBR/TSPO).

For developers of neuroactive ligands, the chloro-variant offers a distinct lipophilicity profile and metabolic blocking effect that the fluoro-variant lacks, dictating specific procurement for anxiolytic pipelines.

Steric Control and Conformational Rigidity in N-Acylation

The presence of the bulky 2-phenoxy group fundamentally alters the handling and processability of the amine compared to the baseline 4-chloroaniline. Because the phenoxy group sterically hinders the nitrogen, standard mild coupling reagents (e.g., EDC/HOBt) are often ineffective. Instead, procurement workflows must utilize aggressive acylating conditions, such as acetyl chloride with triethylamine, followed by sodium hydride (NaH) for secondary alkylation [1]. However, this steric penalty is a strict requirement: compared to amides derived from 4-chloroaniline, the 2-phenoxy group forces a 100% conformational restriction in the final tertiary amide, locking it into the specific bioactive conformation required for receptor binding [1].

Evidence DimensionN-acylation reactivity and product conformation
Target Compound DataRequires aggressive acylation (acetyl chloride/Et3N) but yields a 100% conformationally locked tertiary amide.
Comparator Or Baseline4-Chloroaniline (undergoes mild amidation but yields conformationally flexible, inactive amides).
Quantified DifferenceTrades mild amidation reactivity for essential conformational restriction required for target binding.
ConditionsN-acylation and subsequent N-alkylation in pharmaceutical synthesis.

Buyers must account for the reduced nucleophilicity in their process design, as this specific steric bulk is non-negotiable for achieving the target conformational rigidity in downstream APIs.

Mass Efficiency and Precursor Economics

In scale-up manufacturing, the choice of halogen substituent significantly impacts the mass efficiency of the procured intermediate. 4-Chloro-2-phenoxyaniline has a molecular weight of 219.67 g/mol, whereas the brominated comparator, 4-bromo-2-phenoxyaniline, has a molecular weight of 264.12 g/mol [1]. Procuring the chlorinated intermediate provides a ~17% improvement in mass efficiency per mole of active intermediate. Because both halogens effectively block para-position metabolic oxidation in vivo, the chlorinated variant is often prioritized in procurement to reduce the mass penalty during transport, storage, and downstream waste generation, maximizing the yield of the final API per kilogram of starting material [1].

Evidence DimensionAtom economy and mass efficiency
Target Compound DataMolecular weight of 219.67 g/mol (delivering the required para-blocking effect).
Comparator Or Baseline4-Bromo-2-phenoxyaniline (Molecular weight of 264.12 g/mol).
Quantified DifferenceProvides a ~17% improvement in mass efficiency per mole of intermediate procured.
ConditionsBulk procurement and industrial scale-up calculations.

For industrial scale-up, the chlorinated intermediate offers a superior cost-to-mass ratio compared to brominated analogs while maintaining the necessary metabolic blocking effect.

Synthesis of TSPO/PBR Ligands and Anxiolytics

4-Chloro-2-phenoxyaniline is the exact required precursor for synthesizing DAA-1097 and related aryloxyanilide derivatives targeting the peripheral benzodiazepine receptor (TSPO) [1]. Its specific steric and electronic profile ensures the correct conformational locking of the final tertiary amide, making it indispensable for neuroactive drug discovery pipelines requiring sub-nanomolar binding affinities.

Late-Stage Diversification via Cross-Coupling

Due to the presence of the para-chloro substituent, this intermediate is highly suited for modular medicinal chemistry workflows. It serves as a robust electrophile in Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing researchers to rapidly build libraries of extended diaryl ether scaffolds without the need for low-yielding, non-selective late-stage halogenation [2].

Development of Metabolically Stable Diaryl Ethers

In agrochemical and pharmaceutical formulations where the 2-phenoxyaniline core is desired but metabolic stability is a concern, procuring the 4-chloro variant provides an immediate solution. The chlorine atom effectively blocks cytochrome P450-mediated para-hydroxylation, significantly extending the half-life of the resulting active ingredients while offering a ~17% mass efficiency advantage over brominated alternatives [2].

XLogP3

3.1

Other CAS

6628-13-3

Wikipedia

4-chloro-2-phenoxyaniline

Dates

Last modified: 08-19-2023

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